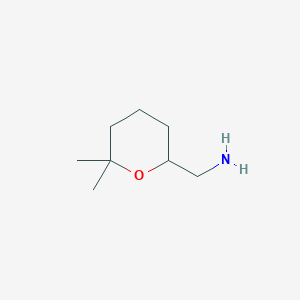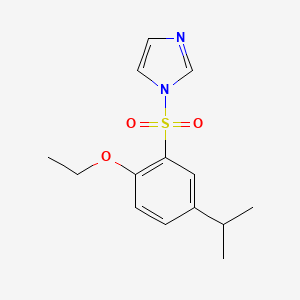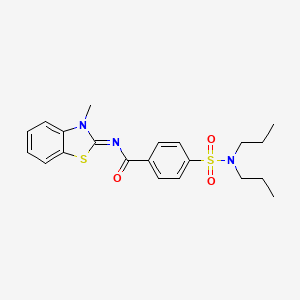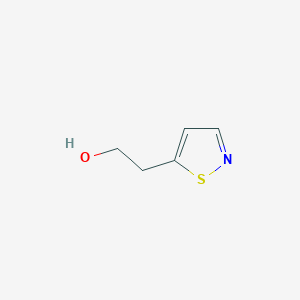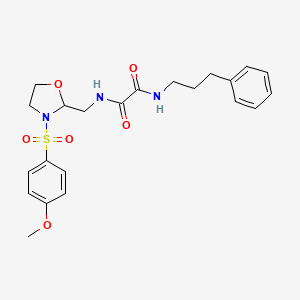
N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains an oxazolidin-2-one group, which is a type of heterocyclic compound containing a five-membered ring made up of three carbon atoms, one nitrogen atom, and one oxygen atom. The oxygen atom is in a ketone form (C=O), and the nitrogen atom is in an amine form (N-H). This group is often found in various pharmaceuticals .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an amine with a carbonyl compound (like an aldehyde or ketone) to form an imine, which is then reduced to an amine. The resulting compound can then be cyclized to form the oxazolidinone ring .Molecular Structure Analysis
The oxazolidinone ring in this compound is likely to contribute to its stability and may influence its reactivity. The presence of the methoxyphenyl and phenylpropyl groups could also impact the compound’s physical and chemical properties, as well as its potential biological activity .Chemical Reactions Analysis
The oxazolidinone ring can participate in various chemical reactions. For example, it can act as a nucleophile in reactions with electrophiles, or it can be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific groups attached to the oxazolidinone ring. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by these groups .Wissenschaftliche Forschungsanwendungen
Oxazolidinone Antibacterial Agents
Oxazolidinones, including compounds structurally related to N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide, represent a novel class of antimicrobial agents that exhibit unique mechanisms for inhibiting bacterial protein synthesis. These agents have been shown to possess significant in vitro antibacterial activities against a variety of clinically important human pathogens. For instance, novel oxazolidinone analogs from directed chemical modification programs have demonstrated efficacy against methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus species, Streptococcus pneumoniae, and Mycobacterium tuberculosis, including strains resistant to common antibiotics. The antibacterial activities of these compounds are not affected by human serum, and they exhibit both bacteriostatic and bactericidal effects depending on the bacterial species. Furthermore, these oxazolidinones have shown a low frequency of spontaneous mutation in bacteria, indicating a reduced potential for rapid resistance development. This makes them promising candidates for addressing antibiotic resistance issues (Zurenko et al., 1996).
Applications in Chemical Synthesis
This compound and related compounds have also found applications in chemical synthesis, particularly in stereoselective reactions. These compounds have been used to generate N-acyliminium ions, which react with allyltrimethylsilane with varying degrees of stereoselectivity. This process is important for the synthesis of homoallylamines, revealing insights into the stereochemical outcomes influenced by complexation with Lewis acids (Marcantoni et al., 2002). Additionally, N-substituted oxazolidin-2-one derivatives have been utilized as safer and more convenient synthetic equivalents for the preparation of nonsymmetrical sulfamides, highlighting their role in improving the safety and scalability of sulfamide synthesis (Borghese et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S/c1-30-18-9-11-19(12-10-18)32(28,29)25-14-15-31-20(25)16-24-22(27)21(26)23-13-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-12,20H,5,8,13-16H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORULPUVPXQYEDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

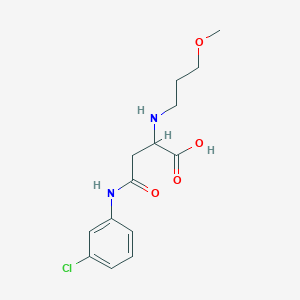
![1-ethyl-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2620811.png)

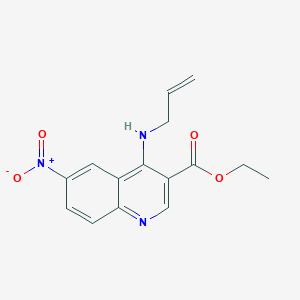
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2620815.png)
![(E)-[2-[2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridin-6-yl]vinyl]boronic Acid Pinacol Ester](/img/structure/B2620818.png)

